An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1,3-thiazole-5-carbonyl chloride
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1,3-thiazole-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Reactive Intermediate
In the realm of medicinal chemistry and agrochemical synthesis, the 2-chloro-1,3-thiazole scaffold is a cornerstone, bestowing unique electronic properties and biological activities upon parent molecules. The derivative, 2-chloro-1,3-thiazole-5-carbonyl chloride, represents a highly valuable, yet transient, synthetic intermediate. Its heightened reactivity, a consequence of the electron-withdrawing nature of the thiazole ring and the inherent electrophilicity of the acyl chloride functional group, makes it a powerful tool for forging new molecular entities. However, this same reactivity contributes to its limited characterization as an isolated, stable compound.
This guide provides a comprehensive exploration of the physical state and melting point of 2-chloro-1,3-thiazole-5-carbonyl chloride. In the absence of extensive, formally published data on the isolated compound, we will delve into predictive analysis based on the well-established chemistry of acyl chlorides and the known properties of its precursors and structural analogs. Furthermore, we will provide robust, field-proven protocols for its synthesis and subsequent characterization, empowering researchers to confidently generate and utilize this pivotal chemical building block.
Predicted Physicochemical Properties of 2-Chloro-1,3-thiazole-5-carbonyl chloride
However, based on the general properties of acyl chlorides and data from structurally related compounds, we can establish a highly probable profile.[1][2][3]
Physical State: Acyl chlorides are typically volatile, colorless to pale yellow liquids at room temperature.[2][4] They often fume in the presence of moist air due to rapid hydrolysis back to the corresponding carboxylic acid and hydrochloric acid.[3][4] Given that its precursor, 2-chloro-1,3-thiazole-5-carboxylic acid, is a solid, the conversion to the acyl chloride is expected to result in a substance with a lower melting point.[1][5] A close structural analog, 2-chloro-5-chloromethylthiazole, is reported as a white crystal or powder with a melting point of 31°C, and is a liquid above 25°C. This suggests that 2-chloro-1,3-thiazole-5-carbonyl chloride is likely to be a low-melting solid or a liquid at standard ambient temperature and pressure.
Melting Point: Acyl chlorides consistently exhibit lower melting and boiling points than their parent carboxylic acids due to the absence of hydrogen bonding.[1] For instance, acetic acid boils at 118°C, while acetyl chloride boils at a significantly lower 51°C.[1] While a precise melting point for 2-chloro-1,3-thiazole-5-carbonyl chloride remains to be experimentally determined, it is anticipated to be substantially lower than that of its carboxylic acid precursor.
Data Summary of Relevant Compounds
| Compound | CAS Number | Molecular Formula | Physical Form | Melting Point (°C) |
| 2-Chloro-1,3-thiazole-5-carboxylic acid | 101012-12-8 | C4H2ClNO2S | Solid | Not specified, but known to be a solid at room temperature[5][6][7][8] |
| 2-Chloro-1,3-thiazole-5-carbonyl chloride | Not available | C4HCl2NOS | Predicted: Low-melting solid or liquid | Not experimentally determined |
Synthesis and Isolation: From Carboxylic Acid to a Reactive Acyl Chloride
The most direct and widely employed route to an acyl chloride is through the reaction of its parent carboxylic acid with a chlorinating agent.[9][10][11][12] Thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅) are the reagents of choice for this transformation.[12] The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[12]
Synthesis of the Precursor: 2-Chloro-1,3-thiazole-5-carboxylic acid
The journey to the target acyl chloride begins with its parent carboxylic acid. A common laboratory-scale synthesis of 2-chloro-1,3-thiazole-5-carboxylic acid starts from 2-chlorothiazole.
Experimental Protocol: Synthesis of 2-chloro-1,3-thiazole-5-carbaldehyde (Intermediate)
This protocol is adapted from established literature procedures.[13]
-
Reaction Setup: To a stirred solution of 2-chlorothiazole (e.g., 80 g) in anhydrous tetrahydrofuran (THF, 1000 mL) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, e.g., 320 mL of a 2.5 M solution in hexanes, 0.8 mol) dropwise, maintaining the internal temperature at -78 °C. Stir for 1 hour at this temperature.
-
Formylation: Add ethyl formate (e.g., 74 g) dropwise, again maintaining the reaction temperature at -78 °C. Continue stirring for an additional hour.
-
Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) and allow the mixture to warm to room temperature while stirring for 30 minutes.
-
Workup: Dilute the mixture with ethyl acetate. Separate the organic phase, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash sequentially with water and saturated brine, and then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to yield the crude product. Purify by recrystallization from a hexane/ethyl acetate mixed solvent to afford 2-chloro-1,3-thiazole-5-carbaldehyde.
The subsequent oxidation of the aldehyde to the carboxylic acid can be achieved using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).
Conversion to 2-Chloro-1,3-thiazole-5-carbonyl chloride
The conversion of the carboxylic acid to the acyl chloride is a critical step that requires anhydrous conditions to prevent hydrolysis of the product.
Experimental Protocol: Synthesis of 2-chloro-1,3-thiazole-5-carbonyl chloride
This is a general and robust protocol for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.[10][14]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ fumes, e.g., a bubbler with aqueous sodium hydroxide), place 2-chloro-1,3-thiazole-5-carboxylic acid (1 equivalent).
-
Addition of Reagent: Add an excess of thionyl chloride (SOCl₂, typically 2-5 equivalents), which can also serve as the solvent. Alternatively, an inert solvent such as dichloromethane (DCM) or toluene can be used.
-
Catalysis (Optional but Recommended): Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops). The DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.
-
Reaction: Gently heat the mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent by distillation or under reduced pressure. The crude 2-chloro-1,3-thiazole-5-carbonyl chloride is often used directly in the next step. If a higher purity is required, vacuum distillation can be attempted, though care must be taken due to the reactive nature of the product.
Synthesis Workflow Diagram
Caption: Synthetic pathway to 2-chloro-1,3-thiazole-5-carbonyl chloride.
Experimental Determination of Physical State and Melting Point
For researchers who synthesize and isolate 2-chloro-1,3-thiazole-5-carbonyl chloride, the following procedures are standard for characterizing its physical properties.
Determination of Physical State
The physical state (solid or liquid) at room temperature can be determined by simple visual inspection of the purified compound in a sealed container at a controlled temperature (e.g., 20-25 °C).
Melting Point Determination
The melting point is a crucial indicator of purity for a crystalline solid.[15][16] A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.[15]
Experimental Protocol: Capillary Melting Point Determination
This is a standard procedure for determining the melting point of a solid sample.[15][16][17][18]
-
Sample Preparation: If the isolated 2-chloro-1,3-thiazole-5-carbonyl chloride is a solid, ensure it is completely dry. Place a small amount of the solid on a watch glass and crush it into a fine powder.
-
Loading the Capillary Tube: Tap the open end of a capillary melting point tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The sample height should be 2-3 mm.
-
Measurement:
-
Place the capillary tube in a melting point apparatus.
-
For an unknown compound, a rapid preliminary heating (10-20 °C/minute) can be performed to determine an approximate melting range.[17]
-
Allow the apparatus to cool.
-
Using a fresh sample, heat at a medium rate to about 20 °C below the approximate melting point.[18]
-
Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[17]
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point). The recorded melting point should be reported as this range.
Melting Point Determination Workflow
Caption: Workflow for accurate melting point determination.
Conclusion and Future Perspectives
2-Chloro-1,3-thiazole-5-carbonyl chloride stands as a testament to the principle that high reactivity often correlates with significant synthetic utility. While its transient nature has precluded extensive characterization as an isolated entity, its physicochemical properties can be reliably predicted based on established chemical principles and the behavior of analogous compounds. It is anticipated to be a low-melting solid or a fuming liquid at ambient temperatures.
The protocols detailed in this guide for the synthesis of its precursor and its conversion to the acyl chloride, along with standard methods for its characterization, provide a robust framework for researchers in drug discovery and development. The experimental determination of the precise melting point of 2-chloro-1,3-thiazole-5-carbonyl chloride would be a valuable contribution to the chemical literature, providing a key data point for this important synthetic intermediate. As new pharmaceuticals and agrochemicals based on the 2-chloro-1,3-thiazole core continue to be developed, a thorough understanding of its reactive derivatives, such as the title compound, will remain indispensable.
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